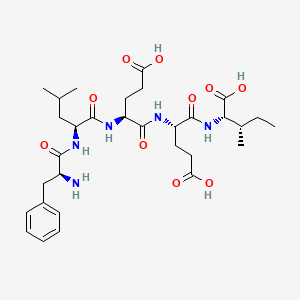
Phe-leu-glu-glu-ile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phe-leu-glu-glu-ile is a pentapeptide composed of the amino acids phenylalanine, leucine, glutamic acid, glutamic acid, and isoleucine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phe-leu-glu-glu-ile can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). Enzymatic synthesis using specific ligases or synthetases can also be employed for more efficient and eco-friendly production .
Análisis De Reacciones Químicas
Types of Reactions
Phe-leu-glu-glu-ile can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Amino acid derivatives, protecting groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Phe-leu-glu-glu-ile has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the production of bioactive peptides and functional materials.
Mecanismo De Acción
The mechanism of action of Phe-leu-glu-glu-ile involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Leu-ile: A dipeptide with similar hydrophobic properties.
Glu-glu: A dipeptide with acidic properties.
Phe-leu: A dipeptide with aromatic and hydrophobic properties.
Uniqueness
Phe-leu-glu-glu-ile is unique due to its specific sequence, which combines hydrophobic, aromatic, and acidic residues. This combination imparts distinct physicochemical properties and biological activities, making it valuable for various applications .
Propiedades
Fórmula molecular |
C31H47N5O10 |
|---|---|
Peso molecular |
649.7 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C31H47N5O10/c1-5-18(4)26(31(45)46)36-29(43)22(12-14-25(39)40)33-28(42)21(11-13-24(37)38)34-30(44)23(15-17(2)3)35-27(41)20(32)16-19-9-7-6-8-10-19/h6-10,17-18,20-23,26H,5,11-16,32H2,1-4H3,(H,33,42)(H,34,44)(H,35,41)(H,36,43)(H,37,38)(H,39,40)(H,45,46)/t18-,20-,21-,22-,23-,26-/m0/s1 |
Clave InChI |
KEWXLNGNRRVVHV-OGKWMSSFSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


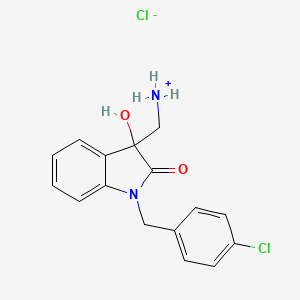

![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
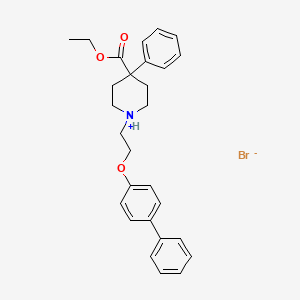
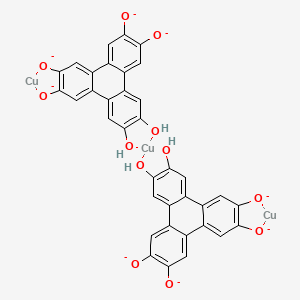
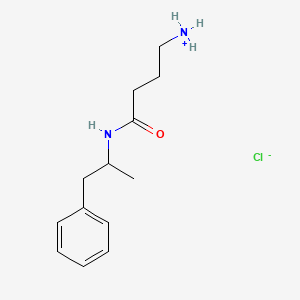
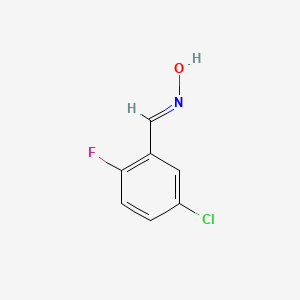


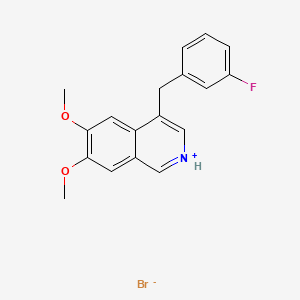
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
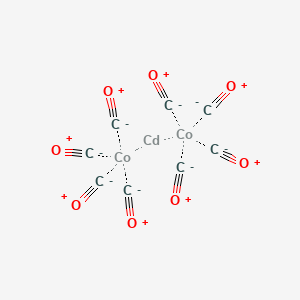
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
